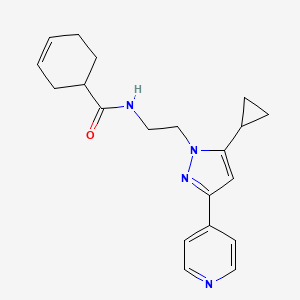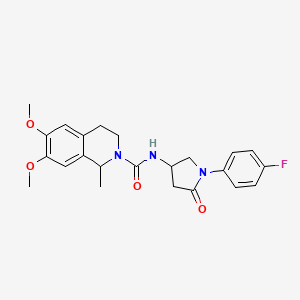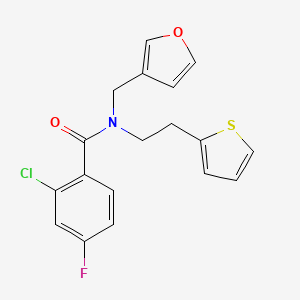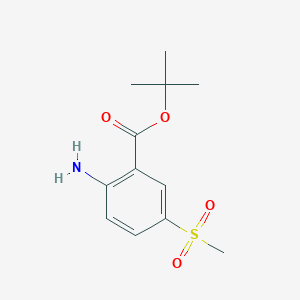
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea, also known as DFP-10917, is a small molecule inhibitor that targets protein kinase B (PKB/Akt) and has shown promising results in preclinical studies as a potential anti-cancer agent. In
Wirkmechanismus
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea targets PKB/Akt, which is a key signaling protein involved in cell growth and survival pathways. PKB/Akt is overexpressed in many types of cancer, and its inhibition can lead to cancer cell death. 1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea binds to the ATP-binding site of PKB/Akt and prevents its activation.
Biochemical and Physiological Effects:
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea has several advantages as a potential anti-cancer agent. It has shown potent activity against a wide range of cancer cell lines and can enhance the efficacy of chemotherapy drugs. However, its solubility and stability in aqueous solutions can be a limitation for lab experiments.
Zukünftige Richtungen
For research could include the development of more stable and soluble analogs of 1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea, the evaluation of its efficacy in combination with other anti-cancer agents, and the identification of biomarkers that can predict patient response to treatment with 1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea.
Conclusion:
In conclusion, 1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea is a small molecule inhibitor that targets PKB/Akt and has shown promising results as a potential anti-cancer agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to evaluate its safety and efficacy in clinical trials and identify potential future directions for its development as an anti-cancer agent.
Synthesemethoden
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea can be synthesized using a three-step process involving the reaction of 2,6-difluoroaniline with 3-bromopyridine, followed by the reaction of the resulting intermediate with potassium cyanate and finally with methyl isocyanate. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. 1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea has also been shown to enhance the efficacy of chemotherapy drugs such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-(4-methylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-8-5-6-16-7-11(8)17-13(19)18-12-9(14)3-2-4-10(12)15/h2-7H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJYLBAZWFFTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Difluorophenyl)-1-(4-methylpyridin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2506230.png)
![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2506231.png)

![2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2506233.png)




![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)
